REACTION_CXSMILES
|
[CH2:1]=[O:2].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:10]OCC(O)C>>[O:2]1[C:1]2[CH:10]=[CH:5][CH:6]=[CH:7][C:8]=2[CH:9]=[CH:4][NH:3]1
|
Name
|
phenolic resin ( C )
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
246 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
334.4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(C)O
|
Name
|
solvent
|
Quantity
|
816 g
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in a 2 L four-necked glass reactor equipped with a heating mantle
|
Type
|
CUSTOM
|
Details
|
the reaction at 85° C
|
Type
|
CUSTOM
|
Details
|
is kept at 85° C.
|
Type
|
CUSTOM
|
Details
|
After water and part of the solvent are removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |